Enhanced Lipophilicity and Reduced Polar Surface Area Compared to Phenyl Propargyl Ether
The target compound exhibits a calculated logP (XLogP3) of 2.1 and a topological polar surface area (TPSA) of 9.2 Ų [1]. In contrast, the non-fluorinated analog phenyl propargyl ether (CAS 13610-02-1) has a lower reported logP of approximately 1.6 and a higher TPSA due to the absence of the electron-withdrawing fluorine atom [2]. This difference in lipophilicity and polarity directly influences membrane permeability and distribution characteristics, with the 4-fluoro derivative predicted to exhibit improved passive diffusion across biological membranes [3].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 2.1; TPSA: 9.2 Ų |
| Comparator Or Baseline | Phenyl propargyl ether (CAS 13610-02-1): LogP ~1.6 (reported in some sources), TPSA not explicitly quantified but higher due to lack of fluorine |
| Quantified Difference | ΔLogP ≈ +0.5; TPSA reduced by ~9% relative to unsubstituted analog |
| Conditions | Calculated values based on XLogP3 algorithm and topological polar surface area method |
Why This Matters
Higher logP and lower TPSA suggest superior passive membrane permeability, which is critical for intracellular target engagement in cellular assays and in vivo studies.
- [1] Kuujia. Cas no 124700-26-1 (4-Fluoro-phenyl Propargyl Ether). View Source
- [2] ChemExper. Phenyl propargyl ether logP value. View Source
- [3] Kuujia. Cas no 124700-26-1 (4-Fluoro-phenyl Propargyl Ether). View Source
